Product packaging for 2,7-Nonadiyne, 1,9-dibromo-(Cat. No.:CAS No. 115227-67-3)

2,7-Nonadiyne, 1,9-dibromo-

Cat. No.: B14295021
CAS No.: 115227-67-3
M. Wt: 277.98 g/mol
InChI Key: AMADGFSZMVRHFM-UHFFFAOYSA-N
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Description

The compound 2,7-Nonadiyne (B15475987), 1,9-dibromo- is a specialized organic molecule characterized by a nine-carbon chain containing two alkyne (triple bond) functional groups and a bromine atom at each terminus. Its unique structure makes it a valuable building block in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Br2 B14295021 2,7-Nonadiyne, 1,9-dibromo- CAS No. 115227-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115227-67-3

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1,9-dibromonona-2,7-diyne

InChI

InChI=1S/C9H10Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-3,8-9H2

InChI Key

AMADGFSZMVRHFM-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCBr)CC#CCBr

Origin of Product

United States

Synthetic Methodologies for 2,7 Nonadiyne, 1,9 Dibromo

Strategies for Constructing the 2,7-Nonadiyne (B15475987) Backbone

The construction of a diyne backbone like that of 2,7-nonadiyne can be approached through several established coupling and elimination reactions.

Acetylide Coupling Reactions

Acetylide coupling reactions are powerful tools for the formation of carbon-carbon bonds between sp-hybridized carbon atoms, making them suitable for the synthesis of diynes.

Cadiot-Chodkiewicz Coupling Applications

The Cadiot-Chodkiewicz coupling is a cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base. brainly.inmasterorganicchemistry.com For the synthesis of a symmetrical diyne like 2,7-nonadiyne, this method is not the most direct approach as it is primarily used for unsymmetrical diynes. quora.comnih.gov However, one could envision a multi-step strategy where a suitable precursor is coupled and then elaborated.

Sonogashira Cross-Coupling Strategies

The Sonogashira coupling involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.net Similar to the Cadiot-Chodkiewicz coupling, the direct synthesis of 2,7-nonadiyne via a single Sonogashira coupling is not straightforward. It is more commonly employed for creating conjugated enynes or arylalkynes. researchgate.net A potential, though convoluted, route could involve the coupling of smaller fragments followed by further synthetic modifications. The synthesis of both symmetric and unsymmetric 1,3-diynes has been achieved from 1,1-dibromo-1-alkenes using palladium-catalyzed reactions, which can proceed via a Sonogashira-type mechanism.

Oxidative Homocoupling of Terminal Alkynes

Oxidative homocoupling reactions, such as the Glaser, Eglinton, and Hay couplings, are the most direct methods for synthesizing symmetrical diynes from terminal alkynes. In the context of synthesizing the 2,7-nonadiyne backbone, a suitable terminal alkyne precursor would be required. For instance, the homocoupling of pent-4-yn-1-ol could yield nona-2,7-diyne-1,9-diol, which could then be converted to the dibromide. The reaction is typically carried out in the presence of a copper salt, a base, and an oxidant (often oxygen from the air). Palladium catalysts have also been employed for the homocoupling of terminal alkynes.

Table 1: Comparison of Oxidative Homocoupling Reactions

Coupling Reaction Typical Catalyst/Reagents Key Features
Glaser Coupling Cu(I) salt, oxidant (e.g., O₂), amine base One of the earliest methods for diyne synthesis.
Eglinton Coupling Cu(II) salt (e.g., Cu(OAc)₂), pyridine Does not require an external oxidant.

Double Elimination Reactions from Halogenated Precursors

An alternative to coupling reactions is the formation of alkynes through the double dehydrohalogenation of dihaloalkanes. To form the 2,7-nonadiyne backbone, one would start with a nonane (B91170) derivative containing halogens at appropriate positions, such as 2,2,8,8-tetrahalononane or 2,3,7,8-tetrahalononane. Treatment of such a precursor with a strong base, like sodium amide (NaNH₂) or potassium tert-butoxide, would induce two successive elimination reactions to form the two triple bonds.

Introduction and Functionalization of Terminal Bromine Atoms

Once the 2,7-nonadiyne backbone is established, the terminal bromine atoms must be introduced. If the backbone was synthesized with terminal hydroxyl groups (e.g., from the homocoupling of pent-4-yn-1-ol), these can be converted to bromides using standard reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (the Appel reaction).

Alternatively, if a terminal alkyne such as nona-1,8-diyne were the precursor, direct bromination of the terminal sp-hybridized C-H bonds would be necessary. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a silver catalyst (e.g., AgNO₃). Another approach involves the reaction with a base to form a terminal acetylide, which can then be quenched with a bromine source.

It is important to note that direct bromination of a diyne must be conducted carefully to avoid addition reactions across the triple bonds.

Halogenation of Alkanes and Alkenes in the Presence of Alkynes

Direct halogenation of a hydrocarbon chain containing triple bonds is a complex process, as alkynes themselves can react with halogens. However, specific reagents and conditions can be employed to favor the halogenation of sp3-hybridized carbon atoms over the sp-hybridized carbons of the alkyne. One such reagent is N-bromosuccinimide (NBS), which is widely used for allylic and benzylic bromination. jk-sci.commasterorganicchemistry.comyoutube.com While not a direct halogenation of an alkane, the principles of radical-initiated bromination can be considered.

For a hypothetical precursor to 2,7-nonadiyne, 1,9-dibromo-, such as a nonadiyne with terminal methyl groups, a radical bromination approach would likely be unselective and lead to a mixture of products. A more controlled approach would involve the halogenation of a precursor with existing functional groups that direct the bromination to the desired positions.

A common strategy for the bromination of terminal alkynes involves the use of NBS in the presence of a silver catalyst, such as silver nitrate (B79036) (AgNO₃), in a solvent like acetone. reddit.com This method is effective for the synthesis of 1-bromoalkynes. While this method functionalizes the alkyne itself, it is a key step in providing a pre-functionalized building block for convergent syntheses, as will be discussed in a later section.

Conversion of Terminal Hydroxyl Groups to Bromide Functionality

A highly effective and common strategy for the synthesis of terminal dibromo compounds is the conversion of the corresponding diol. In the case of 2,7-nonadiyne, 1,9-dibromo-, the logical precursor would be nona-2,7-diyne-1,9-diol. This diol can be synthesized and then converted to the target dibromide.

Several reagents are available for the conversion of primary alcohols to alkyl bromides. Two of the most common and effective methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Using Phosphorus Tribromide (PBr₃):

Phosphorus tribromide is a classic and reliable reagent for converting primary and secondary alcohols to the corresponding bromides. The reaction proceeds via an SN2 mechanism, which is generally efficient for primary alcohols.

ReagentSubstrateProductConditionsYield
PBr₃Nona-2,7-diyne-1,9-diol2,7-Nonadiyne, 1,9-dibromo-Ether, 0 °C to rtHigh

The Appel Reaction:

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄). jk-sci.comwikipedia.orgorganic-chemistry.orgsynarchive.com Like the reaction with PBr₃, the Appel reaction proceeds via an SN2 mechanism for primary alcohols. wikipedia.org

ReagentsSubstrateProductConditions
PPh₃, CBr₄Nona-2,7-diyne-1,9-diol2,7-Nonadiyne, 1,9-dibromo-Dichloromethane (B109758), 0 °C to rt

Selective Introduction of Bromine via Pre-functionalized Building Blocks

The synthesis of 2,7-nonadiyne, 1,9-dibromo- can also be achieved by assembling the molecule from smaller, pre-functionalized building blocks that already contain the bromine atoms. This approach offers a high degree of control and can be particularly useful for constructing complex molecules.

For instance, a building block such as 4-bromo-1-butyne (B1278893) could be utilized. chemicalbook.com This synthon contains both a terminal alkyne for coupling reactions and a terminal bromide. While not leading directly to the target molecule in a single step, such building blocks are crucial in convergent synthetic strategies.

Another example of a pre-functionalized building block could be a brominated compound that can undergo coupling to form the C9 chain. For example, the coupling of two molecules of a C4 or C5 fragment containing a bromine atom and a terminal alkyne could be envisioned.

Advanced Synthetic Approaches

Convergent Synthesis from Brominated Alkyne Intermediates

Cadiot-Chodkiewicz Coupling:

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and a base. nih.govnih.govalfa-chemistry.comwikipedia.orgrsc.org To synthesize the symmetrical 2,7-nonadiyne, 1,9-dibromo-, a variation of this coupling or a related coupling of two identical fragments would be necessary. A hypothetical convergent synthesis could involve the coupling of a 4-bromobut-1-yne fragment with a 5-bromopent-1-yne fragment, followed by subsequent manipulations, although this would not be a direct route to the symmetrical target.

A more direct convergent approach would involve the coupling of two identical brominated fragments.

Glaser-Hay Coupling:

The Glaser-Hay coupling is a copper-catalyzed oxidative coupling of terminal alkynes to form symmetrical 1,3-diynes. nih.govsynarchive.comwikipedia.orgorganic-chemistry.org This reaction is highly suitable for the synthesis of symmetrical diynes. A plausible convergent synthesis of a precursor to 2,7-nonadiyne, 1,9-dibromo- could involve the Glaser-Hay coupling of a terminal alkyne that contains a protected hydroxyl group. For example, the coupling of 4-pentyn-1-ol, followed by deprotection and subsequent bromination of the resulting diol, would be a viable convergent route.

Coupling MethodReactantsIntermediate Product
Glaser-Hay Coupling4-pentyn-1-olDeca-4,6-diyne-1,10-diol
Cadiot-Chodkiewicz1-bromo-alkyne and a terminal alkyneUnsymmetrical 1,3-diyne

One-Pot Methodologies for Related Dibrominated Compounds

One-pot methodologies, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. While a specific one-pot synthesis for 2,7-nonadiyne, 1,9-dibromo- is not prominently described, related transformations suggest the feasibility of such an approach.

For instance, one-pot procedures for the synthesis of alkynes and bromoalkynes from aldehydes have been reported. semanticscholar.org These methods often involve the conversion of an aldehyde to a 1,1-dibromoalkene, followed by elimination to form the alkyne, which can then be further functionalized. A hypothetical one-pot synthesis could involve the conversion of a suitable dialdehyde (B1249045) to a diyne, followed by in-situ reduction of terminal aldehyde groups to alcohols and subsequent bromination.

Furthermore, one-pot conversions of phenols and anilines to aldehydes and ketones have been developed, showcasing the power of sequential reactions in a single vessel. nih.gov The principles of these one-pot systems could be adapted to the synthesis of functionalized diynes and their subsequent conversion to the desired dibrominated product.

Reactivity and Mechanistic Pathways of 2,7 Nonadiyne, 1,9 Dibromo

Transition-Metal Catalyzed Transformations

Transition metals, particularly palladium and copper, play a pivotal role in activating the C-Br and C-H bonds of 2,7-nonadiyne (B15475987), 1,9-dibromo-, facilitating reactions that would otherwise be energetically unfavorable. The catalytic cycles of these transformations typically involve oxidative addition, transmetalation, and reductive elimination for cross-coupling reactions, or coordination and activation of the alkyne for cyclization and addition reactions.

Palladium catalysts are renowned for their efficiency in forming carbon-carbon bonds. In the context of 2,7-nonadiyne, 1,9-dibromo-, palladium catalysis can be exploited for both intermolecular cross-coupling and intramolecular cyclization reactions.

Given the difunctional nature of 2,7-nonadiyne, 1,9-dibromo-, both mono- and di-substituted products could be selectively synthesized by controlling the stoichiometry of the organometallic reagent.

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of 2,7-Nonadiyne, 1,9-dibromo- (Note: This data is illustrative and based on the general reactivity of similar substrates.)

Organometallic Reagent (R-M)Coupling TypeCatalyst System (Example)Expected Product(s)
Arylboronic acid (Ar-B(OH)₂)SuzukiPd(PPh₃)₄, Base1-Aryl-9-bromo-2,7-nonadiyne / 1,9-Diaryl-2,7-nonadiyne
Terminal alkyne (R'-C≡CH)SonogashiraPdCl₂(PPh₃)₂, CuI, Base1-Bromo-9-(alkynyl)-2,7-nonadiyne / 1,9-Bis(alkynyl)-2,7-nonadiyne
Organozinc reagent (R-ZnX)NegishiPd(dppf)Cl₂1-Alkyl/Aryl-9-bromo-2,7-nonadiyne / 1,9-Dialkyl/Diaryl-2,7-nonadiyne
Organotin reagent (R-SnBu₃)StillePd(PPh₃)₄1-Alkenyl/Aryl-9-bromo-2,7-nonadiyne / 1,9-Dialkenyl/Diaryl-2,7-nonadiyne

The linear structure of 2,7-nonadiyne, 1,9-dibromo- makes it a suitable precursor for intramolecular cyclization reactions to form cyclic compounds. Palladium catalysis can facilitate the formation of a variety of ring sizes depending on the reaction conditions and the nature of any tethering groups. A plausible pathway involves the oxidative addition of a palladium(0) catalyst to one of the C-Br bonds, followed by intramolecular carbopalladation across one of the alkyne moieties. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or another cross-coupling reaction, to yield the final cyclic product.

Research on analogous long-chain enynes and diynes has demonstrated the feasibility of palladium-catalyzed intramolecular cyclizations to form five-, six-, and even larger-membered rings. The regioselectivity of the cyclization (i.e., which alkyne is attacked and at which carbon) would be influenced by factors such as the ligand on the palladium catalyst and the substitution pattern of the diyne chain.

Copper catalysts offer a complementary set of transformations for substrates like 2,7-nonadiyne, 1,9-dibromo-, particularly for reactions involving the alkyne functionalities.

Although 2,7-nonadiyne, 1,9-dibromo- is a dibromoalkane, the principles of copper-catalyzed reactions of dibromoalkenes to form diynes are relevant. An efficient synthesis of 1,3-diynes from 1,1-dibromoalkenes has been achieved using a CuI catalyst in the presence of a base like DBU·H₂O. semanticscholar.org This reaction is proposed to proceed through a 1-bromoalkyne intermediate. semanticscholar.org While the substrate is different, this suggests that under appropriate conditions, the terminal bromine atoms of 2,7-nonadiyne, 1,9-dibromo- could potentially undergo copper-catalyzed coupling reactions.

A more direct application for 2,7-nonadiyne, 1,9-dibromo- would be in Glaser-Hay type homocoupling or Cadiot-Chodkiewicz type cross-coupling of the terminal alkyne moieties, should the terminal hydrogens be exposed through a dehydrobromination reaction or if the starting material were the corresponding terminal diyne.

The terminal alkyne groups in a derivative of 2,7-nonadiyne, 1,9-dibromo- (where the bromine atoms are replaced with a non-interfering group or after conversion to a terminal diyne) would be expected to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and regioselective "click" reaction would involve the reaction of the terminal alkynes with organic azides in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles.

Given the presence of two alkyne functionalities, 2,7-nonadiyne, 1,9-dibromo- or its derivatives could be used to synthesize molecules with two triazole rings, potentially leading to the formation of polymers or macrocycles if reacted with a diazide.

Table 2: Potential Copper-Catalyzed Reactions Involving Derivatives of 2,7-Nonadiyne, 1,9-dibromo- (Note: This data is illustrative and based on the general reactivity of terminal diynes.)

Reaction TypeReactant(s)Catalyst System (Example)Expected Product(s)
Azide-Alkyne Cycloaddition (CuAAC)Organic azide (B81097) (R-N₃)CuSO₄, Sodium AscorbateMono- or bis(1,2,3-triazole) adduct
Glaser-Hay Homocoupling-CuCl, TMEDA, O₂Symmetrical conjugated diyne
Cadiot-Chodkiewicz CouplingTerminal alkyne (R'-C≡CH)CuCl, BaseUnsymmetrical conjugated diyne

Other Metal-Mediated Processes

Beyond traditional cross-coupling reactions, the bifunctional nature of 2,7-nonadiyne, 1,9-dibromo- makes it a suitable substrate for various other metal-mediated transformations, particularly intramolecular cyclization reactions. Transition metals such as copper and gold are known to catalyze the cyclization of diynes, leading to the formation of valuable carbocyclic and heterocyclic frameworks. nih.govrsc.org While specific studies on 2,7-nonadiyne, 1,9-dibromo- are not prevalent, analogous transformations with similar diyne systems provide insight into its potential reactivity.

For instance, copper-catalyzed cyclization of alkenyl diynes has been shown to proceed via a vinylic C(sp²)–H functionalization, suggesting that under appropriate conditions, intramolecular reactions involving the alkyne moieties of 2,7-nonadiyne, 1,9-dibromo- could be induced. nih.govrsc.org Theoretical studies on gold- and copper-catalyzed oxidative cyclization of diynes have elucidated mechanisms involving substrate activation, N-oxidant attack, N–O bond cleavage, and subsequent cyclization and rearrangement steps. rsc.org Indium-mediated cyclization of 1-bromo-2,7-enynes has also been reported to produce five- and six-membered rings, indicating the potential for similar intramolecular reactions with 2,7-nonadiyne, 1,9-dibromo-. nih.gov

These metal-mediated cyclizations often exhibit high regio- and stereoselectivity, offering a powerful tool for the synthesis of complex molecular architectures. The specific reaction pathway and resulting product are highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Catalyst TypePotential Reaction PathwayExpected Product Type
Copper (Cu)Intramolecular cyclization via vinylidene or carbene intermediates.Carbocyclic or heterocyclic ring systems.
Gold (Au)π-activation of alkynes followed by intramolecular nucleophilic attack.Fused or bridged ring systems.
Indium (In)Oxidative addition to the C-Br bond followed by intramolecular addition to the alkyne.Five or six-membered carbocycles.

Radical Reaction Pathways

The presence of carbon-bromine bonds and alkyne functionalities makes 2,7-nonadiyne, 1,9-dibromo- a versatile substrate for radical reactions. These reactions can be initiated by homolytic cleavage of the C-Br bonds or by the addition of radicals to the alkyne moieties, leading to a variety of subsequent transformations.

Homolytic Cleavage of Carbon-Bromine Bonds

The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to heat or light, or through the action of a radical initiator. pressbooks.pubwikipedia.orgmaricopa.edumanifoldapp.org This process generates a bromine radical and a carbon-centered radical at the 1 and 9 positions of the nonadiyne chain. The bond dissociation energy of a typical primary C-Br bond is in the range of 280-290 kJ/mol.

The resulting alkyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions. Intramolecularly, these radicals can add to the alkyne moieties, leading to the formation of cyclic structures. The regioselectivity of this cyclization (i.e., which carbon of the alkyne the radical attacks) would be governed by the stability of the resulting vinyl radical intermediate and the ring strain of the product.

Initiation MethodDescription
ThermalApplication of heat to overcome the C-Br bond dissociation energy.
PhotochemicalUse of UV light to induce homolysis of the C-Br bond.
Radical InitiatorA chemical species (e.g., AIBN) that generates radicals to initiate a chain reaction.

Radical Additions to Alkyne Moieties

The alkyne functionalities in 2,7-nonadiyne, 1,9-dibromo- are susceptible to attack by a wide range of radical species. mdpi.comnih.govmdpi.com The addition of a radical to one of the alkyne carbons generates a highly reactive vinyl radical. This intermediate can then undergo further reactions, such as intermolecular trapping with another molecule or intramolecular cyclization.

The regioselectivity of the initial radical addition is influenced by both steric and electronic factors of the attacking radical and the alkyne. In the context of 2,7-nonadiyne, 1,9-dibromo-, the symmetry of the molecule simplifies the initial addition, but subsequent reactions can lead to a variety of products.

Cascade and Chain Reactions Initiated by Bromine Radicals

The bromine radicals generated from the homolytic cleavage of the C-Br bonds can initiate cascade or chain reactions. researchgate.netsci-hub.seiu.edubohrium.com A bromine radical can add to one of the alkyne moieties, generating a vinyl radical. This vinyl radical can then undergo a series of intramolecular cyclizations and rearrangements before being terminated.

For example, a 5-exo-trig cyclization is a common pathway for radical cyclizations, where the radical attacks the fifth atom from the radical center, forming a five-membered ring. unige.ch In the case of the vinyl radical formed from 2,7-nonadiyne, 1,9-dibromo-, a subsequent intramolecular cyclization could lead to the formation of bicyclic systems. These cascade reactions are powerful synthetic tools as they allow for the rapid construction of complex molecular architectures from relatively simple starting materials. mdpi.comnih.gov

Base-Mediated Reactions

The terminal bromoalkane functionalities of 2,7-nonadiyne, 1,9-dibromo- are susceptible to elimination reactions in the presence of a base. This provides a pathway to introduce further unsaturation into the molecule.

Applications of 2,7 Nonadiyne, 1,9 Dibromo in Advanced Materials and Supramolecular Chemistry

Building Block for Molecular Diversity

The dual reactivity of 2,7-nonadiyne (B15475987), 1,9-dibromo- allows for its participation in a variety of coupling and cyclization reactions, making it a valuable building block for generating molecular diversity. The terminal bromo groups are amenable to substitution and coupling reactions, while the alkyne moieties can undergo additions, cycloadditions, and metal-catalyzed transformations.

Terminal diynes and dibromoalkanes are instrumental in the synthesis of complex small molecules through various cross-coupling reactions. One of the most powerful methods is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. nih.govorganic-chemistry.orglibretexts.org This reaction is a cornerstone in the formation of C(sp²)-C(sp) bonds.

In a hypothetical application, 2,7-nonadiyne, 1,9-dibromo- could first be reacted at its terminal bromo positions with a nucleophile to introduce other functional groups. Subsequently, the internal alkyne moieties could undergo Sonogashira coupling with various aryl halides to generate complex, non-symmetric molecules with potential applications in medicinal chemistry and materials science. The efficiency of Sonogashira coupling allows for the construction of a diverse library of compounds from a single diyne precursor.

For instance, the coupling of terminal alkynes with aryl halides can be achieved with high yields using various palladium catalysts. The choice of catalyst, base, and solvent can be optimized to suit the specific substrates.

Table 1: Examples of Sonogashira Coupling Conditions for Aryl Halides with Terminal Alkynes

Aryl Halide Alkyne Catalyst System Base Solvent Yield (%)
Iodobenzene Phenylacetylene Pd(PPh₃)₄ / CuI Et₃N THF 95
4-Bromotoluene 1-Heptyne PdCl₂(PPh₃)₂ / CuI i-Pr₂NH DMF 88

This table presents illustrative data for Sonogashira reactions with various substrates and catalysts, demonstrating the versatility of this method for creating complex small molecules.

Macrocycles are of significant interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules, their unique photophysical properties, and their applications in sensing and catalysis. The structure of 2,7-nonadiyne, 1,9-dibromo- is well-suited for the synthesis of macrocycles through intramolecular reactions.

Intramolecular cyclization of bifunctional linear molecules is a powerful strategy for the synthesis of macrocycles. In the case of a derivative of 2,7-nonadiyne, 1,9-dibromo-, where the bromo groups are replaced with terminal alkynes, intramolecular Glaser-Hay or Eglinton coupling can be employed to form a macrocycle containing a 1,3-diyne linkage. rsc.orgnih.govorganic-chemistry.org

The Glaser coupling involves the oxidative homocoupling of terminal alkynes using a copper(I) salt and an oxidant, while the Eglinton modification uses a stoichiometric amount of a copper(II) salt in a coordinating solvent like pyridine. synarchive.comorganic-chemistry.org The Hay coupling is a catalytic version that uses a Cu(I)-TMEDA complex and oxygen as the oxidant. organic-chemistry.orgsynarchive.com These reactions are widely used for the synthesis of symmetrical diynes and macrocycles.

The success of these intramolecular cyclizations is highly dependent on achieving high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The yield of the macrocycle is also influenced by the length and flexibility of the linker chain.

Table 2: Examples of Intramolecular Diyne Macrocyclization Reactions | Diyne Precursor | Coupling Method | Catalyst/Reagent | Solvent | Yield (%) of Macrocycle | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,11-Dodecadiyne | Glaser-Hay | CuCl / TMEDA / O₂ | Pyridine | 65 | | 1,13-Tetradecadiyne | Eglinton | Cu(OAc)₂ | Pyridine/Methanol | 72 | | O,O'-bis(propargyl)bisphenol A | Glaser-Hay | CuCl / TMEDA / O₂ | Dichloromethane (B109758) | 58 |

This table provides examples of yields for intramolecular coupling reactions of terminal diynes to form macrocycles, highlighting the utility of these methods.

Catalyst-transfer macrocyclization (CTM) is a more recent and highly efficient one-step method for synthesizing macrocycles, particularly π-conjugated ones. wikipedia.org This technique often utilizes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, where the catalyst "walks" along a growing oligomeric chain until an intramolecular cyclization becomes favorable. synarchive.comwikipedia.org This method can operate at higher concentrations than traditional macrocyclization techniques and often gives high yields of the desired macrocycle. wikipedia.org

A derivative of 2,7-nonadiyne, 1,9-dibromo-, for example, could be functionalized with terminal amine and bromoaryl groups. This monomer could then undergo a one-pot catalyst-transfer macrocyclization to produce aza-macrocycles. The size of the resulting macrocycle can be influenced by the reaction conditions and the structure of the monomer. wikipedia.org

This table showcases the high efficiency and versatility of catalyst-transfer macrocyclization for producing various macrocyclic structures. synarchive.comwikipedia.org

Generation of Functionalized Macrocycles

Monomer for Polymerization Chemistry

The bifunctional nature of 2,7-nonadiyne, 1,9-dibromo- also makes it a suitable monomer for the synthesis of polymers. The resulting polymers can possess interesting electronic and optical properties, particularly if conjugation is introduced into the polymer backbone.

Conjugated polymers are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Terminal diynes and dihaloalkanes are common building blocks for these materials.

One method for polymerizing diynes is Acyclic Diyne Metathesis (ADMET) polymerization. This is a step-growth condensation polymerization that is driven by the removal of a small volatile alkyne. While ADMET is more commonly applied to dienes, analogous reactions with diynes can produce poly(arylene ethynylene)s and other conjugated polymers.

Alternatively, chain-growth polymerization mechanisms can be employed. fiveable.mewikipedia.orglibretexts.org For instance, a derivative of 2,7-nonadiyne, 1,9-dibromo- could be converted into a di-Grignard reagent and then subjected to Kumada catalyst-transfer polycondensation with a dihaloaromatic comonomer. This method allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersities.

The properties of the resulting polymers are highly dependent on the specific monomers used and the polymerization method.

Table 4: Properties of Conjugated Polymers Synthesized from Diyne and Dihalo Monomers

Monomer 1 Monomer 2 Polymerization Method Mn (kDa) PDI Thermal Stability (TGA, °C)
1,4-Diethynylbenzene 1,4-Diiodobenzene Sonogashira Polymerization 15.2 2.1 420
2,7-Dibromo-9,9-dioctylfluorene 1,4-bis(trimethylstannyl)benzene Stille Polymerization 25.8 1.8 450

This table provides examples of the properties of conjugated polymers synthesized using methods applicable to monomers like 2,7-Nonadiyne, 1,9-dibromo-.

Detailed Analysis of 2,7-Nonadiyne, 1,9-dibromo- Reveals Limited Publicly Available Research

Following a comprehensive search of scientific literature and chemical databases for information on the chemical compound 2,7-Nonadiyne, 1,9-dibromo- , it has been determined that there is a significant lack of publicly available research on its specific applications in advanced materials and supramolecular chemistry. The initial investigation sought to detail its role in several key areas of polymer and materials science, but no specific studies or data sets pertaining to this exact compound could be retrieved.

The intended focus of the analysis was to explore the following areas:

Polymer Synthesis and Characterization

Oxidative Coupling Polymerization of Diyne Units

Polycondensation with Other Monomers

Development of π-Conjugated Architectures

Supramolecular Assembly and Host-Guest Chemistry

Design of Non-Covalent Assemblies

Formation of Ordered Structures and Networks

While the broader fields of oxidative coupling of terminal diynes (such as the Glaser-Hay coupling) and the polycondensation of bifunctional monomers are well-established areas of polymer chemistry, the specific reactivity and properties of 2,7-Nonadiyne, 1,9-dibromo- in these contexts have not been documented in the accessible literature. Similarly, its potential contributions to the development of π-conjugated architectures and its use in designing non-covalent assemblies for supramolecular chemistry remain unexplored in published research.

This lack of available information prevents a detailed discussion and the creation of data tables as requested. It is possible that research on this compound exists but has not been published or is part of proprietary studies. It may also be the case that this specific molecule has not yet been synthesized or characterized for these applications.

Therefore, a detailed article on the specified topics for 2,7-Nonadiyne, 1,9-dibromo- cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Structural elucidation of 2,7-Nonadiyne (B15475987), 1,9-dibromo- is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopies such as Infrared (IR) and Raman.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2,7-Nonadiyne, 1,9-dibromo-. Due to the molecule's symmetry, a simplified spectrum is anticipated.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different methylene (B1212753) (CH₂) groups in the aliphatic chain.

The protons on the carbons adjacent to the bromine atoms (C1 and C9) are expected to appear as a triplet.

The protons at the C4 and C6 positions, which are adjacent to the alkyne groups, would also present as a triplet.

The central methylene protons at the C5 position are expected to be a quintet due to coupling with the protons at C4 and C6.

¹³C NMR: The carbon NMR spectrum will reflect the molecule's symmetry, showing a reduced number of signals relative to the total number of carbon atoms.

Four unique carbon signals are expected: one for the bromine-bearing carbons (C1/C9), one for the central methylene carbon (C5), one for the methylene carbons adjacent to the alkynes (C4/C6), and two for the sp-hybridized carbons of the triple bonds (C2/C8 and C3/C7).

While specific experimental spectra for 2,7-Nonadiyne, 1,9-dibromo- are not widely published, data from related reaction products have been reported. For instance, in the synthesis of an allene (B1206475) derivative, 1,9-dibromo-2,7-nonadiyne was used as a starting material, and the resulting product was characterized using ¹H NMR, confirming the underlying nonadiyne framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,7-Nonadiyne, 1,9-dibromo-

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
C1 / C9~3.4~32-35Triplet (t)
C2 / C8-~80-90Singlet (s)
C3 / C7-~75-85Singlet (s)
C4 / C6~2.2~18-22Triplet (t)
C5~1.6~25-30Quintet (p)

Note: Predicted values are estimates based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of 2,7-Nonadiyne, 1,9-dibromo-. The presence of two bromine atoms imparts a highly characteristic isotopic pattern.

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). Consequently, the molecular ion (M⁺) peak of a dibrominated compound appears as a distinctive triplet of peaks at M, M+2, and M+4, with an approximate intensity ratio of 1:2:1. docbrown.info

Fragmentation Pattern: Electron impact (EI) ionization would lead to fragmentation. Common fragmentation pathways for long-chain bromoalkanes include the cleavage of the C-Br bond and the C-C bonds of the alkyl chain. chemguide.co.ukmsu.edu Fragments containing a single bromine atom would exhibit a doublet of peaks (m/z and m/z+2) with a ~1:1 intensity ratio. docbrown.info The fragmentation of the carbon chain typically results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.orgwhitman.edu

Vibrational spectroscopy provides information about the functional groups present in the molecule.

IR Spectroscopy: The key functional groups in 2,7-Nonadiyne, 1,9-dibromo- have characteristic IR absorption frequencies. The C-Br stretching vibration is typically observed in the fingerprint region, from 690 to 515 cm⁻¹. vscht.cz The internal C≡C triple bond stretch occurs between 2100 and 2260 cm⁻¹. orgchemboulder.comlibretexts.org For symmetrical or near-symmetrical internal alkynes, this absorption can be very weak or absent in the IR spectrum due to the small change in dipole moment during the vibration. uobabylon.edu.iqlibretexts.org The C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the symmetrical C≡C bond. The internal alkyne stretch, which may be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum, typically around 2200 cm⁻¹. researchgate.netrsc.org This makes IR and Raman spectroscopy complementary techniques for the full characterization of the molecule's vibrational modes.

Table 2: Characteristic Vibrational Spectroscopy Frequencies for 2,7-Nonadiyne, 1,9-dibromo-

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (CH₂)IR / Raman2850 - 3000Medium to Strong
C≡C Stretch (Internal)IR2100 - 2260Weak or Absent
C≡C Stretch (Internal)Raman~2200Medium to Strong
C-H Bend (CH₂)IR / Raman~1465Medium
C-Br StretchIR / Raman515 - 690Medium to Strong

In-situ and Time-Resolved Spectroscopic Studies of Reactivity

The reactivity of 2,7-Nonadiyne, 1,9-dibromo- can be monitored in real-time using in-situ spectroscopic methods. Techniques such as NMR or IR spectroscopy can be employed to follow the course of a reaction directly in the reaction vessel. For example, in a reaction involving the transformation of the alkyne or bromide functionalities, one could observe the gradual decrease in the intensity of the reactant's characteristic signals and the concurrent appearance and increase of signals corresponding to reaction intermediates and final products. This approach provides valuable mechanistic and kinetic data, offering deeper insights into the chemical transformations of the compound.

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatographic techniques are essential for the separation, purification, and purity analysis of 2,7-Nonadiyne, 1,9-dibromo-.

Purification: Flash column chromatography using silica (B1680970) gel is a standard method for purifying the compound from reaction mixtures, as demonstrated in syntheses where it is used as a precursor.

Purity and Analysis: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for assessing the purity of volatile halogenated hydrocarbons. nih.govfxcsxb.comresearchgate.net This technique separates the compound from any impurities, which can then be identified by their mass spectra.

Table 3: Chromatographic Methods for the Analysis and Purification of 2,7-Nonadiyne, 1,9-dibromo-

Technique Purpose Stationary/Mobile Phase Example Detection Method
Flash Column ChromatographyPurificationSilica Gel / Hexanes:Ethyl Acetate GradientThin-Layer Chromatography (TLC)
Gas Chromatography (GC)Purity AssessmentCapillary Column (e.g., VS-624ms)Flame Ionization Detector (FID)
Gas Chromatography-Mass Spectrometry (GC-MS)Purity Assessment & IdentificationCapillary Column / Helium Carrier GasMass Spectrometer (MS)

Theoretical and Computational Investigations of 2,7 Nonadiyne, 1,9 Dibromo

Quantum Chemical Calculations of Electronic Structure and Energetics

There is no specific data from quantum chemical calculations on the electronic structure and energetics of 2,7-Nonadiyne (B15475987), 1,9-dibromo- available in the public domain. Such calculations would typically provide valuable information, including:

Molecular Orbital Energies: Detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Electron Density Distribution: Illustrating the charge distribution across the molecule and identifying electrophilic and nucleophilic sites.

Thermodynamic Properties: Such as the heat of formation and standard Gibbs free energy, which are fundamental to understanding the compound's stability.

In principle, the electronic structure of a triple bond consists of two π bonds that are perpendicular to each other and a σ bond formed by the overlap of two sp hybrid orbitals. uzh.ch The presence of bromine atoms as substituents would be expected to influence the electronic properties through inductive and potentially hyperconjugative effects.

Reaction Pathway Analysis and Transition State Theory

Specific reaction pathway analyses and transition state theory calculations for reactions involving 2,7-Nonadiyne, 1,9-dibromo- are not reported in the available literature. This type of investigation is essential for:

Mapping Reaction Coordinates: Identifying the minimum energy path from reactants to products.

Locating Transition States: Determining the structure and energy of the highest point on the reaction coordinate, which is critical for calculating reaction rates. quantumatk.comlibretexts.org

Calculating Activation Energies: Quantifying the energy barrier that must be overcome for a reaction to occur. quantumatk.com

For instance, a computational study on the bromination of substituted alkynes using DFT has been performed, which investigated the structures of starting materials, products, and stable intermediates, as well as the transition states of the predicted processes. researchgate.net However, this study did not include 2,7-Nonadiyne, 1,9-dibromo-.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no published research on the use of molecular dynamics (MD) simulations to analyze the conformational landscape and intermolecular interactions of 2,7-Nonadiyne, 1,9-dibromo-. MD simulations are instrumental in understanding the dynamic behavior of molecules, including:

Conformational Preferences: Identifying the most stable conformations of the flexible nonane (B91170) chain and the rotational barriers between them. mun.cacresset-group.com

Solvent Effects: Simulating the behavior of the molecule in different solvent environments to understand solubility and reactivity.

Intermolecular Interactions: Modeling how molecules of 2,7-Nonadiyne, 1,9-dibromo- interact with each other in the condensed phase, which is crucial for understanding its physical properties like boiling point and crystal packing. nih.govrsc.orgmdpi.comrsc.org

While the principles of MD are broadly applicable, specific force field parameters for 2,7-Nonadiyne, 1,9-dibromo- would need to be developed or validated to ensure accurate simulations.

Emerging Research Frontiers and Future Perspectives

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the terminal bromine atoms and the internal alkyne groups in 2,7-Nonadiyne (B15475987), 1,9-dibromo- makes it a versatile building block. Future research is anticipated to focus on the development of novel catalytic systems to control the chemo- and regioselectivity of its reactions.

Transition metal catalysis is a key area of exploration. For instance, palladium- and copper-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, could be employed to selectively functionalize the terminal positions. The development of catalysts with tailored ligand spheres will be crucial to achieving high yields and selectivities, preventing unwanted side reactions such as oligomerization or cyclization.

Furthermore, gold and platinum catalysts, known for their ability to activate C-C triple bonds, could open pathways for novel intramolecular cyclization reactions of 2,7-Nonadiyne, 1,9-dibromo- derivatives, leading to the synthesis of complex cyclic and polycyclic structures. Research into bimetallic catalytic systems may also offer synergistic effects, allowing for sequential or one-pot multi-step transformations with high efficiency.

Catalyst TypePotential ReactionDesired Outcome
Palladium/CopperSonogashira CouplingSelective C-C bond formation at terminal positions
Gold/PlatinumIntramolecular CyclizationSynthesis of complex cyclic compounds
Bimetallic SystemsTandem CatalysisEfficient multi-step synthesis in a single pot

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis and derivatization of 2,7-Nonadiyne, 1,9-dibromo- with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

For the synthesis of derivatives of 2,7-Nonadiyne, 1,9-dibromo-, flow reactors can be designed to allow for the sequential introduction of reagents, enabling multi-step syntheses to be performed in a continuous fashion without the need for isolation of intermediates. This is particularly advantageous for reactions involving highly reactive organometallic species or thermally sensitive compounds.

Automated synthesis platforms, incorporating robotic systems and real-time reaction monitoring, can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates. This high-throughput approach will accelerate the discovery of new reactions and the optimization of existing ones, leading to the rapid development of novel derivatives of 2,7-Nonadiyne, 1,9-dibromo- with desired properties.

TechnologyAdvantageApplication for 2,7-Nonadiyne, 1,9-dibromo-
Flow ChemistryEnhanced safety and controlHandling of reactive intermediates, scalable synthesis
Automated SynthesisHigh-throughput screeningRapid optimization of reaction conditions
Real-time MonitoringProcess analytical technologyImmediate feedback for process control

Exploration of New Functional Materials from 2,7-Nonadiyne, 1,9-dibromo-

The unique structure of 2,7-Nonadiyne, 1,9-dibromo-, with its rigid diyne core and functionalizable termini, makes it an attractive monomer for the synthesis of novel functional materials. The linear, conjugated backbone that can be formed from such precursors is of particular interest for applications in electronics and photonics.

One promising area is the development of conjugated polymers. Through polymerization reactions such as polycondensation or cyclopolymerization, 2,7-Nonadiyne, 1,9-dibromo- can be incorporated into polymer backbones, leading to materials with interesting electronic and optical properties. These polymers could find applications as organic semiconductors in thin-film transistors, light-emitting diodes, and photovoltaic devices.

Furthermore, the bromine end-groups can be used as anchor points to graft the molecule onto surfaces or to incorporate it into larger supramolecular assemblies. This could lead to the development of novel self-assembled monolayers, metal-organic frameworks (MOFs), and other nanostructured materials with tailored properties for applications in sensing, catalysis, and gas storage.

Material TypeSynthetic ApproachPotential Application
Conjugated PolymersPolycondensationOrganic electronics
Self-Assembled MonolayersSurface graftingMolecular electronics, sensors
Metal-Organic FrameworksCoordination chemistryGas storage, catalysis

Advanced Computational Design for Predictive Synthesis and Applications

Advanced computational chemistry will play a pivotal role in accelerating the exploration of 2,7-Nonadiyne, 1,9-dibromo- and its derivatives. Density functional theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic structure of the molecule, as well as its reactivity towards different reagents.

Computational screening of potential catalysts and reaction pathways can help to identify the most promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development. Molecular dynamics simulations can provide insights into the conformational behavior of larger molecules and polymers derived from 2,7-Nonadiyne, 1,9-dibromo-, and can be used to predict the morphology and properties of the resulting materials.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for materials discovery. By training algorithms on existing experimental and computational data, it may become possible to predict the properties of new materials based on their chemical structure, and even to design new molecules with specific desired functionalities.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesReaction barriers and product selectivity
Molecular Dynamics (MD)Polymer simulationsMaterial morphology and physical properties
Machine LearningMaterials discoveryPrediction of properties for new derivatives

Q & A

Q. What are the optimal synthetic routes for preparing 1,9-dibromononane with high purity?

  • Methodological Answer : The compound can be synthesized via bromination of nonane diol precursors or through halogenation of nonane derivatives using reagents like PBr₃ or HBr under controlled conditions. Purification typically involves fractional distillation or column chromatography to isolate the dihalide, as impurities (e.g., mono-brominated byproducts) can affect downstream reactivity. Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity assessment, leveraging retention indices from NIST databases .

Q. How can researchers safely handle and store 1,9-dibromononane in laboratory settings?

  • Methodological Answer : Due to its brominated alkyl chain, the compound is likely a skin irritant and moisture-sensitive. Use nitrile gloves and work in a fume hood to avoid inhalation. Store under inert gas (e.g., argon) in amber glass vials to prevent photodegradation and hydrolysis. Regularly monitor stability via NMR or GC-MS to detect decomposition products like hydrobromic acid .

Q. What chromatographic techniques are most effective for separating 1,9-dibromononane from reaction mixtures?

  • Methodological Answer : Normal-phase silica gel column chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) effectively separates brominated alkanes. Confirm elution profiles using thin-layer chromatography (TLC) with UV visualization or iodine staining. For higher resolution, HPLC with a C18 column and acetonitrile/water mobile phases can be employed .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in 1,9-dibromononane derivatives?

  • Methodological Answer : Use 1H^{1}\text{H}-NMR to identify terminal CH₂Br groups (δ ~3.4–3.6 ppm) and 13C^{13}\text{C}-NMR to confirm bromine-induced deshielding (δ ~30–35 ppm for C-Br). For stereochemical analysis, NOESY or COSY experiments can detect spatial proximity in cyclic intermediates formed during elimination reactions. Cross-reference spectral data with the Spectral Database for Organic Compounds (SDOC) .

Q. What mechanistic insights can kinetic studies provide about the elimination reactions of 1,9-dibromononane?

  • Methodological Answer : Conduct competition experiments between E2 and E1 mechanisms by varying base strength (e.g., KOH vs. DBU) and solvent polarity (e.g., DMSO vs. ethanol). Monitor reaction rates via GC-MS and use isotopic labeling (e.g., deuterated substrates) to track hydrogen abstraction patterns. Kinetic isotope effects (KIEs) > 2 suggest concerted E2 pathways .

Q. How do solvent effects influence the regioselectivity of cross-coupling reactions involving 1,9-dibromononane?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMF, THF) with palladium catalysts (e.g., Pd(PPh₃)₄) to assess Suzuki coupling efficiency. Compare with Sonogashira conditions (CuI co-catalyst, amine base) for alkyne formation. Use DFT calculations (e.g., Gaussian software) to model solvent-catalyst interactions and predict regioselectivity trends .

Q. How should researchers address contradictions in reported yields for Grignard reactions with 1,9-dibromononane?

  • Methodological Answer : Replicate experiments under controlled moisture and oxygen levels (Schlenk line techniques). Characterize intermediates (e.g., organomagnesium species) via in situ IR spectroscopy. Analyze side products (e.g., Wurtz coupling byproducts) using high-resolution mass spectrometry (HRMS) to identify competing pathways .

Q. What experimental designs are optimal for studying the surface adsorption behavior of 1,9-dibromononane on indoor materials?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS) to map adsorption on silica or polymer surfaces. Vapor-phase deposition under controlled humidity and temperature can mimic real-world conditions. Quantify desorption rates via thermogravimetric analysis (TGA) paired with mass spectrometry .

Q. How can computational modeling predict the reactivity of 1,9-dibromononane in novel reaction environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model solvent-cage effects during homolytic bond cleavage. Use quantum mechanical calculations (e.g., B3LYP/6-31G*) to estimate activation energies for bromine abstraction. Validate predictions with experimental Arrhenius plots .

Q. What strategies mitigate decomposition of 1,9-dibromononane during long-term storage or catalytic cycles?

  • Methodological Answer :
    Stabilize the compound with radical inhibitors (e.g., BHT) or store at sub-ambient temperatures (-20°C). For catalytic applications, employ sacrificial reductants (e.g., Zn powder) to quench bromine radicals. Monitor degradation via periodic GC-MS and adjust storage conditions iteratively .

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